molecular formula C18H12F2N6O4S B10963151 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Cat. No.: B10963151
M. Wt: 446.4 g/mol
InChI Key: BEMKQRIVPJRSGA-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a triazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and triazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The triazole ring is often formed via a click chemistry reaction between an azide and an alkyne.

The final step involves coupling the benzothiazole and triazole intermediates with a benzamide derivative. This coupling reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or triazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6-(methoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
  • **N-[6-(fluoro)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
  • **N-[6-(chloromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Uniqueness

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity compared to similar compounds. This structural feature may also influence its solubility and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12F2N6O4S

Molecular Weight

446.4 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H12F2N6O4S/c19-16(20)30-12-5-6-13-14(7-12)31-18(22-13)23-15(27)11-3-1-10(2-4-11)8-25-9-21-17(24-25)26(28)29/h1-7,9,16H,8H2,(H,22,23,27)

InChI Key

BEMKQRIVPJRSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F

Origin of Product

United States

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